molecular formula C13H12N2O5S2 B2665536 Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941935-94-0

Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2665536
CAS No.: 941935-94-0
M. Wt: 340.37
InChI Key: MKEJGSIJLTXWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H12N2O5S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a phenyl ring.

Preparation Methods

The synthesis of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with methyl chloroformate to form methyl thiophene-2-carboxylate. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the carbamoylphenyl group, making it less complex and potentially less versatile in applications.

    Methyl 3-aminosulfonylthiophene-2-carboxylate: Similar structure but with an aminosulfonyl group instead of a carbamoylphenyl group, which may affect its reactivity and binding properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl 3-[(4-carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-20-13(17)11-10(6-7-21-11)22(18,19)15-9-4-2-8(3-5-9)12(14)16/h2-7,15H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJGSIJLTXWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.